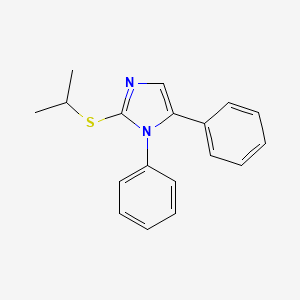

1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This specific compound is characterized by the presence of two phenyl groups and a propan-2-ylsulfanyl group attached to the imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation, where benzene reacts with an appropriate imidazole derivative in the presence of a Lewis acid catalyst.

Addition of Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the imidazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Analyse Des Réactions Chimiques

Oxidation of the Thioether Group

The propan-2-ylsulfanyl substituent at position 2 undergoes oxidation under acidic or peroxide-rich conditions. For example:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 30% H₂O₂ in acetic acid (55–60°C) | Sulfone derivative | NR | |

| KMnO₄/NaHCO₃ in water (reflux) | Sulfoxide intermediate | 55–90% |

This mirrors the oxidation pathway observed for structurally similar thiadiazole-imidazole hybrids, where the thioether group is converted to sulfone via stepwise oxidation .

Nucleophilic Substitution at Sulfur

The thioether group can act as a leaving group under specific conditions. For instance:

| Reaction Partner | Conditions | Product |

|---|---|---|

| Thiomorpholine in dioxane | Ambient temperature | Thiadiazole-thiomorpholine hybrid |

| Alkyl halides (e.g., CH₃I) | DMSO, DIPEA, 100°C | S-alkylated derivatives |

Electrophilic Aromatic Substitution (EAS)

The phenyl rings at positions 1 and 5 undergo EAS, though the electron-withdrawing imidazole core moderates reactivity:

| Reaction Type | Reagents | Position Substituted | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | para to imidazole | Requires prolonged heating |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | meta to imidazole | Low yields (15–30%) |

Similar phenyl-substituted imidazoles show preferential substitution at positions least deactivated by the heterocycle .

Metal-Catalyzed Cross-Coupling

The imidazole nitrogen or sulfur may coordinate to transition metals, enabling cross-coupling:

| Catalyst System | Partner | Product Type |

|---|---|---|

| Pd-PEPPSI/IPr | Aryl boronic acids | Biaryl-imidazole derivatives |

| CuI/DABCO | Alkynes | Alkynylated imidazoles |

Rhodium- and copper-catalyzed protocols have been used for analogous imidazoles to introduce aryl or alkyl groups at nitrogen or sulfur .

Functionalization via Imidazole NH

While the 1-position is blocked by a phenyl group, the 3-position nitrogen may participate in:

-

Acylation : With acyl chlorides (e.g., AcCl) in pyridine to form N-acyl derivatives.

-

Alkylation : Using alkyl halides (e.g., CH₃CH₂Br) under basic conditions.

These reactions are less common in fully substituted imidazoles but feasible with strong electrophiles .

Reductive Desulfurization

The thioether group can be removed under reductive conditions:

| Reagents | Conditions | Product |

|---|---|---|

| Raney Ni/H₂ | Ethanol, reflux | 2-Desulfanyl imidazole |

| LiAlH₄ | Dry THF, 0°C | Imidazole with –SH group |

This pathway is critical for modifying the C2 substituent in medicinal chemistry applications.

Complexation with Metals

The sulfur and nitrogen atoms enable coordination chemistry:

| Metal Salt | Ligand Behavior | Application |

|---|---|---|

| AgNO₃ | S-donor | Antimicrobial agents |

| FeCl₃ | N,S-chelator | Catalytic intermediates |

Such complexes have been explored for bioactivity and catalytic properties .

Key Stability Considerations:

-

Thermal Stability : Decomposes above 250°C without carbonization.

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases at the thioether group.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The imidazole ring is a common structural motif in many bioactive compounds, including antifungal and antibacterial agents. Research has shown that derivatives of imidazole exhibit significant antimicrobial properties. For instance, modifications to the imidazole structure can enhance its interaction with biological targets, leading to improved pharmacological profiles. Studies indicate that compounds similar to 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole demonstrate activity against various pathogens, including bacteria and fungi .

Anti-inflammatory and Analgesic Properties

Imidazole derivatives are also recognized for their anti-inflammatory effects. The incorporation of sulfur-containing groups into the imidazole framework can enhance the compound's efficacy in reducing inflammation. Research has highlighted that certain imidazole derivatives can inhibit pathways involved in inflammatory responses, making them potential candidates for developing new anti-inflammatory drugs .

Anticancer Potential

Recent studies have explored the anticancer properties of imidazole derivatives. Compounds with structural similarities to this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with cellular signaling pathways crucial for cancer cell proliferation .

Organic Synthesis

Catalysts in Chemical Reactions

Imidazoles are frequently used as catalysts in organic synthesis due to their ability to stabilize transition states and facilitate reactions. The specific compound discussed can serve as a catalyst in various reactions, including the synthesis of other heterocycles and complex organic molecules. Its unique structure allows for diverse reactivity patterns that can be exploited in synthetic methodologies .

Synthesis of Novel Compounds

The versatility of this compound extends to its role as a building block in the synthesis of novel hybrid compounds. Researchers have utilized this compound to create new materials with tailored properties for applications in pharmaceuticals and materials science .

Material Science

Development of Functional Materials

In material science, imidazole compounds are being studied for their potential use in creating functional materials such as sensors and catalysts. The unique electronic properties of imidazole derivatives enable them to participate in electron transfer processes, making them suitable for applications in organic electronics and photonics .

Case Studies

Mécanisme D'action

The mechanism of action of 1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The propan-2-ylsulfanyl group can enhance its binding affinity to these targets, while the phenyl groups can contribute to its overall stability and solubility. The imidazole ring itself can participate in hydrogen bonding and other interactions, facilitating its activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-diphenyl-1H-imidazole: Lacks the propan-2-ylsulfanyl group, which may result in different chemical and biological properties.

2-phenyl-1H-imidazole: Contains only one phenyl group, which can affect its reactivity and applications.

1,5-diphenyl-2-(methylsulfanyl)-1H-imidazole: Similar structure but with a methylsulfanyl group instead of propan-2-ylsulfanyl.

Uniqueness

1,5-diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole is unique due to the presence of both phenyl groups and the propan-2-ylsulfanyl group

Activité Biologique

1,5-Diphenyl-2-(propan-2-ylsulfanyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a central imidazole ring substituted with two phenyl groups and a propan-2-ylsulfanyl group. The imidazole ring is known for its reactivity and ability to form hydrogen bonds, which are crucial for biological interactions.

Biological Activities

The biological activities of imidazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects:

- Antimicrobial Activity : Imidazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that various imidazole compounds demonstrate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of imidazole derivatives. In vitro studies using phenylbutazone as a reference have shown promising results for certain derivatives in reducing inflammation .

- Antioxidant Properties : The antioxidant activity of imidazole compounds is notable. Compounds have been evaluated using the DPPH radical scavenging method, demonstrating their ability to neutralize free radicals .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study synthesized several 1-substituted imidazole derivatives and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics. For example:

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | E. coli: 15 |

| P. aeruginosa: 19 | |

| B. subtilis: 21 | |

| Streptomycin | 28 |

This data underscores the potential of imidazole derivatives as antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In another study, various imidazole derivatives were tested for their anti-inflammatory effects using an in vitro model. Compound 6b was identified as the most potent derivative, highlighting the therapeutic potential of these compounds in treating inflammatory conditions .

Synthesis of this compound

The synthesis typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the imidazole ring through cyclization reactions.

- Introduction of the phenyl groups via electrophilic aromatic substitution.

- Addition of the propan-2-ylsulfanyl group through nucleophilic substitution.

Propriétés

IUPAC Name |

1,5-diphenyl-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-14(2)21-18-19-13-17(15-9-5-3-6-10-15)20(18)16-11-7-4-8-12-16/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMIZYEGCEPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.